molecular formula C17H12ClN5O3 B2532346 3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285496-67-4

3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B2532346
CAS RN: 1285496-67-4
M. Wt: 369.77
InChI Key: WBIVXGAHZOSTHY-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide, also known as CNB-001, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been extensively studied for its pharmacological properties.

Scientific Research Applications

Antiviral and Cytotoxic Activities

Compounds related to "3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide" have been synthesized and screened for their antiviral and cytotoxic activities. For example, a study by Dawood et al. (2011) focused on the synthesis of pyrazole- and isoxazole-based heterocycles, showing that some compounds exhibited significant reduction in viral plaques of Herpes simplex type-1 (HSV-1) (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Antitubercular Activity

Research by Samala et al. (2014) synthesized and evaluated analogues of a similar compound for their antitubercular activities. They discovered that certain derivatives exhibited significant in vitro activity against Mycobacterium tuberculosis, providing insights into the structure-activity relationship and potential mechanisms of action (Samala, Kakan, Nallangi, Devi, Sridevi, Saxena, Yogeeswari, & Sriram, 2014).

Corrosion Inhibition

Paul et al. (2020) investigated the corrosion protection behavior of carbohydrazide-pyrazole compounds on mild steel in acidic solutions. Their findings revealed that these compounds exhibited high inhibition efficiency, suggesting their potential use as corrosion inhibitors (Paul, Yadav, & Obot, 2020).

Anticancer Activity

Zheng et al. (2009) synthesized pyrazole-5-carbohydrazide hydrazone derivatives and evaluated their effects on lung cancer cells. They found that certain compounds had inhibitory effects on the growth of A549 lung cancer cells and could induce apoptosis, indicating their potential as anticancer agents (Zheng, Wu, Zhao, Dong, & Miao, 2009).

properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O3/c18-13-5-3-12(4-6-13)15-9-16(21-20-15)17(24)22-19-10-11-1-7-14(8-2-11)23(25)26/h1-10H,(H,20,21)(H,22,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIVXGAHZOSTHY-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorophenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

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